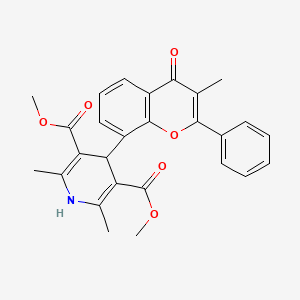
2-Indolinone, 5-chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone is a synthetic organic compound that belongs to the class of indolinone derivatives It is characterized by the presence of a chloro group at the 5-position, a phenyl-substituted oxadiazole ring, and an imino group attached to the indolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling with Indolinone: The oxadiazole derivative is then coupled with an indolinone precursor in the presence of a suitable catalyst, such as a Lewis acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways.
Binding to Receptors: The compound may bind to specific receptors, altering cellular signaling and physiological responses.
Inducing Apoptosis: In cancer research, it is studied for its ability to induce apoptosis (programmed cell death) in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-3-(5-methyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone
- 5-Chloro-3-(5-ethyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone
- 5-Chloro-3-(5-phenyl-1,2,4-oxadiazol-2-ylimino)-2-indolinone
Uniqueness
5-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone is unique due to the specific substitution pattern on the oxadiazole ring and the indolinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
84640-85-7 |
|---|---|
Molekularformel |
C16H9ClN4O2 |
Molekulargewicht |
324.72 g/mol |
IUPAC-Name |
(3E)-5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1H-indol-2-one |
InChI |
InChI=1S/C16H9ClN4O2/c17-10-6-7-12-11(8-10)13(14(22)18-12)19-16-21-20-15(23-16)9-4-2-1-3-5-9/h1-8H,(H,18,19,21,22) |
InChI-Schlüssel |
JOSMSLJPCYPXJJ-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)/N=C/3\C4=C(C=CC(=C4)Cl)NC3=O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)N=C3C4=C(C=CC(=C4)Cl)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















